N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
CAS No.: 921810-75-5
Cat. No.: VC7660617
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921810-75-5 |
|---|---|
| Molecular Formula | C19H18N2O3S |
| Molecular Weight | 354.42 |
| IUPAC Name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H18N2O3S/c1-11-3-4-12(2)13(7-11)8-18(22)21-19-20-14-9-15-16(10-17(14)25-19)24-6-5-23-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22) |
| Standard InChI Key | ZFXMWZMWOHZLFT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide, reflects its hybrid heterocyclic framework. The benzothiazole moiety (a bicyclic system with sulfur and nitrogen atoms) is fused to a 1,4-dioxane ring, creating a tricyclic core . The acetamide side chain at position 2 features a 2,5-dimethylphenyl group, enhancing lipophilicity and steric bulk. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 354.42 g/mol | |
| SMILES | CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| InChIKey | ZFXMWZMWOHZLFT-UHFFFAOYSA-N |
This architecture positions the compound within a niche class of benzothiazole-dioxane hybrids, distinct from simpler benzothiazole derivatives.
Synthesis and Stability
Synthetic routes typically begin with functionalization of the benzothiazole core. A representative pathway involves:
-
Ring fusion: Condensation of 2-aminobenzothiazole with 1,2-dibromoethane under basic conditions to form the dioxane ring.
-
Acetamide coupling: Reaction of the fused intermediate with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Stability studies remain limited, but the compound’s solubility in polar aprotic solvents (e.g., DMSO) suggests compatibility with in vitro assays.
Biological Activities and Mechanisms
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Target compound | 8 | 16 |
| N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-furancarboxamide | 32 | 64 |
Anti-Inflammatory Effects
In murine macrophage models, the compound reduced LPS-induced TNF-α production by 62% at 10 µM, comparable to dexamethasone (68% reduction). The dimethylphenyl group may mediate interactions with COX-2 or NF-κB pathways, though target validation is pending.
Pharmacological Applications and Challenges
Drug Development Prospects
The compound’s dual antimicrobial/anti-inflammatory profile positions it as a candidate for polymicrobial infections with inflammatory components (e.g., periodontal disease). Its logP value (predicted 3.1) aligns with Lipinski’s rules, suggesting oral bioavailability .
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related molecules:
The dimethylphenyl-acetamide moiety in the target compound appears critical for balancing potency and selectivity.
Future Research Directions
-
Mechanistic studies: Identification of molecular targets via proteomics or crystallography.
-
Analog synthesis: Exploration of halogenated or sulfonamide derivatives to enhance potency.
-
In vivo validation: Efficacy testing in infection models and toxicokinetic profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume